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Compound of Interest

Compound Name: N-Vinylformamide

Cat. No.: B1346921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-
Vinylformamide (NVF), a versatile monomer with significant applications in the synthesis of

functional polymers for the pharmaceutical and biomedical fields. This document outlines the

fundamental spectroscopic data obtained from Fourier-Transform Infrared (FT-IR), Raman,

Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Detailed experimental protocols and data interpretation are provided to assist researchers in

the comprehensive characterization of this compound.

Introduction to N-Vinylformamide (NVF)
N-Vinylformamide (NVF) is a water-soluble vinyl monomer that serves as a key building block

for the production of poly(N-vinylformamide) (PNVF). PNVF and its derivatives, such as

polyvinylamine, are utilized in a wide range of applications, including drug delivery systems,

hydrogels for tissue engineering, and as excipients in pharmaceutical formulations. The precise

spectroscopic characterization of the NVF monomer is paramount for ensuring its purity and for

monitoring polymerization reactions, which directly impacts the properties and performance of

the resulting polymers.

Spectroscopic Data
The following sections summarize the key spectroscopic data for N-Vinylformamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of NVF in

solution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of N-Vinylformamide exhibits characteristic signals for the vinyl and

formyl protons. Due to hindered rotation around the amide C-N bond, NVF exists as a mixture

of cis and trans rotamers, which can lead to the observation of distinct sets of signals for each

isomer. The major isomer is typically the trans form.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for N-Vinylformamide (CDCl₃)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

trans Isomer

H-C=O (Formyl) ~8.2 s -

H-N- ~7.0 br s -

=CH-N ~6.6 dd
J_AX ≈ 15.5, J_BX ≈

8.5

=CH₂ (cis to N) ~4.6 d
J_AB ≈ 1.5, J_AX ≈

15.5

=CH₂ (trans to N) ~4.3 d
J_AB ≈ 1.5, J_BX ≈

8.5

cis Isomer

H-C=O (Formyl) ~7.8 s -

Note: Chemical shifts and coupling constants are approximate and can vary depending on the

solvent and spectrometer frequency. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes

doublet of doublets, and 'br s' denotes broad singlet.
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¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the NVF molecule.

Table 2: ¹³C NMR Chemical Shifts for N-Vinylformamide (CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)

C=O (Carbonyl) ~163

=CH-N ~130

=CH₂ ~96

Note: Chemical shifts are approximate and referenced to the solvent signal.[1]

Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides insights into the functional

groups present in the NVF molecule.

FT-IR Spectroscopy Data

The FT-IR spectrum of neat liquid N-Vinylformamide shows characteristic absorption bands

for the amide and vinyl functionalities.

Table 3: FT-IR Peak Assignments for N-Vinylformamide (Neat Liquid)
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3280 N-H Stretch Amide

~3040 =C-H Stretch Vinyl

~1660 C=O Stretch (Amide I) Amide

~1630 C=C Stretch Vinyl

~1540 N-H Bend (Amide II) Amide

~1400 CH₂ Scissoring Vinyl

~980 =C-H Bend (out-of-plane) Vinyl

~960 =CH₂ Wag Vinyl

Raman Spectroscopy Data

Raman spectroscopy provides complementary information to FT-IR, particularly for the non-

polar vinyl group vibrations.[2]

Table 4: Raman Peak Assignments for N-Vinylformamide

Raman Shift (cm⁻¹) Vibrational Mode Functional Group

~3045 =C-H Stretch Vinyl

~1635 C=C Stretch Vinyl

~1405 CH₂ Scissoring Vinyl

~1290 =C-H in-plane bend Vinyl

Note: Raman data for N-Vinylformamide is less commonly reported in literature; these are

expected characteristic shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the NVF

molecule, particularly the π → π* transition of the conjugated system formed by the vinyl group
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and the amide functionality.

Table 5: UV-Vis Absorption Data for N-Vinylformamide

Solvent λ_max (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Methanol ~225 Not widely reported

Note: The λ_max can be influenced by the solvent used.

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of N-Vinylformamide are

provided below.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of N-Vinylformamide in 0.6-0.8 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters

include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-5 seconds.
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Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction,

and baseline correction.

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 240 ppm, a sufficient number of scans (e.g.,

1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5

seconds.

Process the FID as described for the ¹H NMR spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

FT-IR Spectroscopy (Neat Liquid)
Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat N-Vinylformamide onto the center of the ATR crystal, ensuring

complete coverage of the crystal surface.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Collect and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality

spectrum.

Clean the ATR crystal thoroughly after the measurement.
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Transmission (Salt Plate) Method:

Place a drop of neat N-Vinylformamide onto a clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

Mount the salt plate assembly in the spectrometer's sample holder.

Acquire the spectrum as described for the ATR method, after recording a background

spectrum of the empty beam path.

After the measurement, disassemble the salt plates and clean them immediately with a dry

solvent (e.g., anhydrous acetone) to prevent damage.

Raman Spectroscopy
Place a small amount of N-Vinylformamide in a suitable container, such as a glass vial or

NMR tube.

Position the sample in the Raman spectrometer's sample holder.

Focus the laser beam onto the sample.

Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm) and

power to avoid sample degradation.

Collect the spectrum over the desired Raman shift range (e.g., 200-3500 cm⁻¹).

Accumulate multiple scans to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
Prepare a dilute solution of N-Vinylformamide in a UV-transparent solvent (e.g., methanol

or ethanol). A typical concentration is in the range of 0.001-0.01 mg/mL.

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the

blank.

Fill the second cuvette with the N-Vinylformamide solution.
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Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the

desired wavelength range (e.g., 200-400 nm).

Replace the blank cuvette with the sample cuvette.

Scan the absorbance of the sample solution over the same wavelength range to obtain the

UV-Vis absorption spectrum.

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

N-Vinylformamide and the relationships between the different spectroscopic techniques.
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Caption: Workflow for the spectroscopic characterization of N-Vinylformamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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